N-(2H-1,3-benzodioxol-5-yl)-2-(2-phenylethenesulfonamido)propanamide

Description

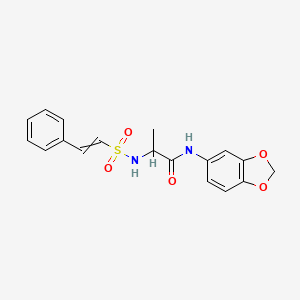

N-(2H-1,3-Benzodioxol-5-yl)-2-(2-phenylethenesulfonamido)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 2H-1,3-benzodioxol-5-yl group and a 2-phenylethenesulfonamido moiety.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(2-phenylethenylsulfonylamino)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c1-13(20-26(22,23)10-9-14-5-3-2-4-6-14)18(21)19-15-7-8-16-17(11-15)25-12-24-16/h2-11,13,20H,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHILNBXNCAKAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=C(C=C1)OCO2)NS(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Benzodioxol-Containing Analogs

Compounds containing the 2H-1,3-benzodioxol group, such as 1-(2H-1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one (), share the benzodioxol aromatic system but differ in functional groups. The target compound’s propanamide backbone and sulfonamido group contrast with the pentanone and ethylamino groups in the analog. The benzodioxol moiety may enhance lipophilicity and metabolic stability in both compounds, but the sulfonamido group in the target likely increases acidity and hydrogen-bonding capacity compared to the ketone and amine in the analog .

Sulfonamido vs. Hydroxamic Acid/Ureido Derivatives

N-Benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide (Compound 5, ) contains a ureido group and benzhydryl substituent. Unlike the target’s sulfonamido group, ureido and hydroxamic acid functionalities (e.g., Compounds 6–10 in ) are known for metal chelation and antioxidant activity, as demonstrated by their use in DPPH and β-carotene assays. The target’s sulfonamido group may instead favor interactions with enzymes or receptors through sulfonyl-based hydrogen bonding, suggesting divergent biological roles .

Complex Amide-Based Structures

Compounds such as (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide () share amide linkages but feature bulkier substituents (e.g., phenoxyacetamido, tetrahydro-pyrimidinyl). The target’s simpler propanamide backbone and sulfonamido group may improve solubility and synthetic accessibility compared to these highly complex analogs .

Structural and Functional Comparison Table

Key Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely involves sulfonamide coupling (e.g., sulfonyl chloride + amine), contrasting with the multi-step routes for hydroxamic acids () or complex amides () .

- Functional Group Influence : The sulfonamido group’s electron-withdrawing nature may enhance acidity (pKa ~1–3) compared to ureido (pKa ~8–10) or hydroxamic acid (pKa ~8.5–10) groups, affecting solubility and target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.